Structural and Analytical Profiling of (2-Cyanocyclopropyl)boronic Acid: A Technical Guide for Advanced Cross-Coupling
Structural and Analytical Profiling of (2-Cyanocyclopropyl)boronic Acid: A Technical Guide for Advanced Cross-Coupling
Executive Summary
The integration of sp3-rich, conformationally restricted motifs into small-molecule drug candidates is a major strategic trend in modern medicinal chemistry. (2-Cyanocyclopropyl)boronic acid serves as a highly versatile, bifunctional building block. It provides both a rigid cyclopropane spacer—which optimally vectors attached pharmacophores—and a polar, hydrogen-bond-accepting cyano group. This in-depth technical guide details the physicochemical properties, exact mass calculations, structural dynamics, and field-proven synthetic protocols for utilizing this reagent in advanced drug discovery workflows.
Physicochemical Profiling & Exact Mass Determination
Accurate mass determination is critical for the analytical validation of synthetic intermediates and the identification of isobaric impurities during high-throughput screening. The exact mass of (2-cyanocyclopropyl)boronic acid is derived from its monoisotopic elemental composition.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | (2-cyanocyclopropyl)boronic acid |
| CAS Number | 2225151-84-6 |
| Molecular Formula | C₄H₆BNO₂ |
| Molecular Weight | 110.91 g/mol |
| Monoisotopic Exact Mass | 111.0492 Da |
| Pinacol Ester Precursor CAS | 1698909-21-5 |
Table 2: Exact Mass Isotopic Breakdown
| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass Contribution (Da) |
| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |
| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |
| Boron | ¹¹B | 1 | 11.009305 | 11.009305 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | 111.049159 |
Analytical Causality: In High-Resolution Mass Spectrometry (HRMS), establishing the theoretical exact mass of 111.0492 Da is essential for precise instrument calibration. When analyzed in negative electrospray ionization (ESI-) mode, the target deprotonated ion [M-H]⁻ manifests at exactly 110.0414 Da. Tracking this specific exact mass differentiates the intact cyclopropane product from potential ring-opened isomers or oxidative degradation byproducts (such as corresponding alcohols), ensuring structural integrity before downstream coupling.
Molecular Structure & Stereochemical Dynamics
The molecular architecture of (2-cyanocyclopropyl)boronic acid is defined by its highly strained three-membered carbon ring.
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The Cyclopropane Ring: Acts as an sp3-hybridized bioisostere for flat aromatic rings, improving the aqueous solubility and metabolic stability of the resulting drug candidate.
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The Cyano Group (-C≡N): Functions as a strong electron-withdrawing group (EWG). This electronic pull lowers the pKa of the boronic acid, which can influence the rate of boronate complex formation during transmetalation.
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The Boronic Acid (-B(OH)₂): Serves as the reactive handle for palladium-catalyzed cross-coupling.
Structural components and functional roles of (2-Cyanocyclopropyl)boronic acid.
Synthetic Methodologies & Self-Validating Protocols
Synthesis of the Free Boronic Acid from its Pinacol Ester
Due to the instability of free sp3-boronic acids during prolonged storage, the compound is often synthesized and stored as its pinacol ester (CAS: 1698909-21-5). The following protocol details the hydrolysis to the free acid.
Step-by-Step Methodology:
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Dissolution: Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile (1.0 eq) in a 4:1 mixture of Tetrahydrofuran (THF) and water.
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Oxidative Cleavage: Add Sodium Periodate (NaIO₄, 3.0 eq) and stir at 25 °C for 30 minutes.
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Causality: Pinacol esters are highly robust. NaIO₄ oxidatively cleaves the pinacol diol backbone, breaking the stable ester ring without requiring harsh thermal or basic conditions that could inadvertently hydrolyze the sensitive cyano group into an amide.
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Acidic Hydrolysis: Introduce 1N HCl (1.5 eq) and stir for 2 hours.
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Causality: The mild acid shifts the reaction equilibrium to fully liberate the free boronic acid while precipitating the iodate byproducts.
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Extraction: Extract the aqueous layer with ethyl acetate. Wash the organic layer with a minimal volume of brine to prevent the water-soluble boronic acid from partitioning back into the aqueous phase.
Self-Validating Checkpoint: Perform ¹H NMR (DMSO-d₆) on the crude extract. The complete disappearance of the strong 12H singlet at ~1.2 ppm (pinacol methyl groups) and the emergence of a broad 2H singlet at ~8.0 ppm (boronic acid -OH protons) validates successful and complete deprotection.
Step-by-step synthetic workflow for (2-Cyanocyclopropyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Protocol
Coupling sp3-hybridized boronic acids is notoriously challenging due to slow transmetalation and competitive protodeboronation.
Step-by-Step Methodology:
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Reagent Mixing: In a microwave vial, combine the aryl halide (1.0 eq), (2-cyanocyclopropyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Cs₂CO₃ (2.0 eq).
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Causality: Cs₂CO₃ is chosen over weaker bases (like Na₂CO₃) to efficiently form the reactive boronate species necessary for transmetalation. Pd(dppf)Cl₂ provides a bulky, bidentate ligand framework that forces the metal center into a geometry that accelerates reductive elimination.
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Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the solution via nitrogen sparging for 10 minutes.
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Causality: Water is strictly required to solubilize the inorganic base and facilitate boronate formation. Degassing removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.
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Heating: Seal the vial and heat at 80 °C for 12 hours.
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Workup: Filter through Celite, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating Checkpoint: Monitor the reaction via LC-MS. The complete consumption of the aryl halide peak and the appearance of the [M+H]⁺ ion corresponding to the exact mass of the coupled product confirms catalytic turnover and successful transmetalation.
Suzuki-Miyaura catalytic cycle utilizing the boronic acid reagent.
Applications in Drug Discovery
The utility of (2-cyanocyclopropyl)boronic acid is highly pronounced in the development of targeted kinase inhibitors. For example, patent literature (US10307426B2) highlights the critical use of cyclopropyl-boron reagents in synthesizing pyrazolopyrimidine derivatives that act as Janus kinase (JAK1/JAK2) inhibitors[1]. The introduction of the cyanocyclopropyl moiety via Suzuki-Miyaura cross-coupling enhances the metabolic stability of the pharmacophore, restricts conformational freedom to improve target binding affinity, and maintains a strictly low molecular weight profile suitable for oral bioavailability.
References
- Title: US10307426B2 - Therapeutic compounds and compositions, and methods of use thereof Source: Google Patents URL
